molecular formula C11H14O5 B14902334 (3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate

(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate

Cat. No.: B14902334
M. Wt: 226.23 g/mol
InChI Key: QEXHQNFBUBFTBT-AEJSXWLSSA-N
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Description

(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate is an organic compound that belongs to the class of cyclopentane derivatives. This compound features a unique structure with a formyl group and an acetate ester, making it of interest in various chemical and biological research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate typically involves multi-step organic reactions. One common approach is:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Introduction of the formyl group can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction.

    Acetate Ester Formation: The acetate ester can be formed by reacting the hydroxyl group with acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclopentane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.

    Biochemical Pathways: Investigated for its role in various biochemical pathways.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane Derivatives: Compounds with similar cyclopentane structures but different functional groups.

    Formylated Compounds: Compounds with formyl groups attached to different core structures.

    Acetate Esters: Compounds with acetate ester groups attached to various organic backbones.

Uniqueness

(3AS,4S,6aR)-6-formyl-2,2-dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-yl acetate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C11H14O5

Molecular Weight

226.23 g/mol

IUPAC Name

[(3aR,6S,6aS)-4-formyl-2,2-dimethyl-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl] acetate

InChI

InChI=1S/C11H14O5/c1-6(13)14-8-4-7(5-12)9-10(8)16-11(2,3)15-9/h4-5,8-10H,1-3H3/t8-,9+,10-/m0/s1

InChI Key

QEXHQNFBUBFTBT-AEJSXWLSSA-N

Isomeric SMILES

CC(=O)O[C@H]1C=C([C@@H]2[C@H]1OC(O2)(C)C)C=O

Canonical SMILES

CC(=O)OC1C=C(C2C1OC(O2)(C)C)C=O

Origin of Product

United States

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